BenchChemオンラインストアへようこそ!

2-Oxo-3-hydroxy-LSD

Forensic Toxicology Clinical Pharmacology LC-MS/MS Method Development

2-Oxo-3-hydroxy-LSD (O-H-LSD) is the primary urinary LSD metabolite present at 43-fold higher concentrations than parent drug, enabling detection beyond 24–36 h in forensic LC-MS/MS. Unlike LSD parent standards (<1% urinary recovery), O-H-LSD delivers superior signal-to-noise with distinct chromatographic retention and unique mass transitions. This CRM is methodologically essential—not discretionary—for forensic laboratories requiring validated, high-sensitivity LSD exposure confirmation. Suitable for DoD-compliant protocols, clinical PK studies, and immunoassay R&D targeting this validated hapten. Available as 100 μg/mL certified solution in acetonitrile.

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
CAS No. 111295-09-1
Cat. No. B1664099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-3-hydroxy-LSD
CAS111295-09-1
Synonyms2-oxo-3-hydroxy-LSD
2-oxo-3-hydroxy-lysergide
2-oxo-3-hydroxylysergic acid diethylamide
2-oxo-3-OH-LSD
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C
InChIInChI=1S/C20H25N3O3/c1-4-23(5-2)18(24)12-9-14-13-7-6-8-15-17(13)20(26,19(25)21-15)10-16(14)22(3)11-12/h6-9,12,16,26H,4-5,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1
InChIKeyYSZSHHCNLVHCNV-VRORWYBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-3-hydroxy-LSD (CAS 111295-09-1) for Forensic and Clinical Research: Key Specifications and Analytical Utility


2-Oxo-3-hydroxy-LSD (O-H-LSD, CAS 111295-09-1), also designated 2-oxo-3-hydroxylysergic acid diethylamide, is a substituted lysergamide and the primary urinary metabolite of the psychedelic compound lysergic acid diethylamide (LSD) [1]. This compound is structurally defined by the formal reduction of the C2-C3 double bond and subsequent oxidation to yield a 2-oxo-3-hydroxy ergoline scaffold, corresponding to the molecular formula C₂₀H₂₅N₃O₃ and a molecular weight of 355.4 g/mol [2]. While lacking significant psychoactive properties relative to its parent, O-H-LSD is a critical analytical reference standard for forensic toxicology and clinical pharmacology, essential for the development of LC-MS/MS assays and immunoassays designed to extend the detection window of LSD use beyond the limitations of parent drug analysis .

Why LSD Reference Standards Cannot Substitute for 2-Oxo-3-hydroxy-LSD (CAS 111295-09-1) in Analytical Workflows


Although 2-Oxo-3-hydroxy-LSD is derived from the same core ergoline structure as LSD, iso-LSD, and nor-LSD, these compounds cannot be used interchangeably as analytical targets. The profound disparity in their biological prevalence and chemical stability dictates that LSD parent drug standards fail to capture the extended pharmacokinetic window necessary for conclusive forensic analysis. Whereas LSD is present in urine at minute concentrations (typically <1% of the administered dose) and is rapidly cleared, O-H-LSD exhibits markedly higher urinary abundance and extended residence time, directly translating to a superior signal-to-noise ratio in LC-MS/MS workflows [1]. Additionally, the distinct chromatographic retention behavior and unique mass spectral transitions of O-H-LSD [2] preclude direct substitution with more readily available LSD or iso-LSD reference materials in validated quantitative methods. Therefore, procurement of an authenticated O-H-LSD standard is not a discretionary choice but a methodological requirement for laboratories aiming to achieve validated, high-sensitivity detection of LSD exposure across regulatory and clinical contexts [3].

Quantitative Differentiation Evidence for 2-Oxo-3-hydroxy-LSD (CAS 111295-09-1) vs. LSD and Related Analogs


Urinary Abundance of 2-Oxo-3-hydroxy-LSD vs. Parent LSD: Comparative Concentration Data

In urine specimens from LSD users, 2-Oxo-3-hydroxy-LSD (O-H-LSD) consistently exhibits significantly higher concentrations compared to the parent compound LSD. This quantitative disparity establishes O-H-LSD as the preferred target analyte for extending the detection window and improving confirmatory sensitivity in forensic urine drug testing [1].

Forensic Toxicology Clinical Pharmacology LC-MS/MS Method Development

Plasma Pharmacokinetic Detectability of 2-Oxo-3-hydroxy-LSD vs. LSD and Nor-LSD in Controlled Human Dosing

In a controlled clinical trial administering a 100 μg oral dose of LSD to 24 healthy subjects, the validated LC-MS/MS method achieved reliable quantification of LSD in plasma, whereas 2-Oxo-3-hydroxy-LSD (O-H-LSD) and nor-LSD were only sporadically detected and remained below the limit of quantitation (LOQ) [1]. The parent compound LSD exhibits substantially higher plasma exposure compared to its circulating metabolites, establishing LSD—not O-H-LSD—as the appropriate target for plasma-based pharmacokinetic and pharmacodynamic studies.

Clinical Pharmacokinetics LC-MS/MS Validation Human Dosing Studies

Serotonergic Receptor Affinity Profile: 2-Oxo-3-hydroxy-LSD vs. LSD and Nor-LSD

2-Oxo-3-hydroxy-LSD (O-H-LSD) exhibits profoundly reduced binding affinity and functional activity at serotonergic 5-HT receptors compared to the parent compound LSD. While LSD demonstrates high-affinity interactions across 5-HT receptor subtypes, O-H-LSD shows substantially weaker binding, and nor-LSD differs from LSD primarily by reduced 5-HT₂C receptor affinity [1]. This pharmacological attenuation is a key differentiating feature for researchers selecting reference materials for receptor binding or functional assays.

In Vitro Pharmacology 5-HT Receptor Binding Metabolite Profiling

Immunoassay Development Utility of 2-Oxo-3-hydroxy-LSD vs. Parent LSD as a Hapten Target

The metabolic profile of LSD renders parent drug detection challenging due to rapid clearance; 2-Oxo-3-hydroxy-LSD (O-H-LSD) provides a superior hapten scaffold for immunoassay development. Patented methods describe the synthesis of O-H-LSD derivatives with crosslinkers at the N-1, N-6, or C-8 positions for immunogen preparation, enabling antibody generation specific to this abundant urinary metabolite [1].

Immunoassay Development Forensic Screening Hapten Conjugation

Recommended Procurement and Application Scenarios for 2-Oxo-3-hydroxy-LSD (CAS 111295-09-1) Reference Standards


Forensic Urine Drug Testing: Extending the LSD Detection Window Beyond Parent Drug Limitations

Procurement of a certified 2-Oxo-3-hydroxy-LSD reference standard is indicated for forensic toxicology laboratories conducting workplace drug testing or criminal casework. As the primary urinary metabolite, O-H-LSD is present at mean concentrations 43-fold higher than LSD in human urine specimens [1], enabling detection for an extended period post-ingestion when parent LSD has fallen below assay cutoffs. Certified reference materials at 100 μg/mL in acetonitrile are available from accredited vendors and are essential for calibrating LC-MS/MS methods and validating automated extraction workflows, as demonstrated in Department of Defense-compliant forensic protocols [2].

Clinical Pharmacology: Plasma LSD Quantification with Metabolite Confirmation

Clinical research groups conducting controlled LSD administration studies should procure both LSD and 2-Oxo-3-hydroxy-LSD reference standards for distinct analytical purposes. LSD parent drug remains the sole reliably quantifiable analyte in human plasma following 100 μg oral dosing, whereas O-H-LSD is not quantifiable in plasma (below 0.1 ng/mL LOQ) [3]. O-H-LSD standards are valuable for confirming assay specificity, monitoring potential matrix effects, and validating method selectivity—but not for plasma concentration quantification. This dual-standard approach supports rigorous LC-MS/MS method validation for clinical trials investigating LSD pharmacokinetics and pharmacodynamics [3].

Immunoassay and Biosensor Development for High-Throughput LSD Screening

For diagnostic manufacturers and research groups developing immunoassays, lateral flow devices, or biosensors for LSD use detection, 2-Oxo-3-hydroxy-LSD represents a validated hapten target with established synthetic routes for antibody generation [4]. Patented methods enable conjugation of O-H-LSD derivatives at multiple positions (C-8, N-6, N-1) to carrier proteins for immunogen preparation, yielding antibodies with specificity for this abundant urinary metabolite. Assays targeting O-H-LSD demonstrate extended detection windows beyond 24-36 hours post-ingestion, a critical performance advantage over assays limited to parent LSD detection [4]. This compound is therefore an essential procurement item for immunoassay R&D programs aiming to achieve regulatory-compliant sensitivity.

In Vitro Metabolism Studies: CYP Enzyme Phenotyping and Drug-Drug Interaction Assessment

Researchers investigating hepatic metabolism of LSD and potential drug-drug interactions should procure 2-Oxo-3-hydroxy-LSD reference standards for use as quantitative calibrators in CYP phenotyping assays. In vitro human liver microsome studies have identified CYP1A2, CYP2C9, CYP2E1, and CYP3A4 as significant contributors to O-H-LSD formation [5]. Authentic reference material is required to accurately quantify metabolite formation rates in microsomal incubations, recombinant CYP assays, and hepatocyte induction studies. This application supports research aimed at understanding inter-individual variability in LSD metabolism and assessing risks associated with co-administered CYP-modulating medications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-3-hydroxy-LSD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.